1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride
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Description
1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H29Cl3N2O2 and its molecular weight is 447.83. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Serotonin Receptor Activities
Compounds with structural similarities to 1-(4-Benzylpiperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol dihydrochloride have been explored for their antidepressant-like properties and affinity towards serotonin receptors and serotonin transporters. This dual pharmacological profile suggests potential efficacy in enhancing serotoninergic neurotransmission, which could lead to new treatments for depression. The design of these compounds typically combines structural elements associated with serotonin reuptake inhibition and 5-HT1A receptor antagonism, indicating their utility in research focused on psychiatric disorders and neurotransmitter modulation (Martínez-Esparza et al., 2001).
Chemical Synthesis and Molecular Properties
Other research applications of similar compounds include their synthesis and analysis for understanding structural and electronic properties. For instance, studies on benzylpiperazine derivatives provide valuable information on their electrochemical and magnetic properties, contributing to the fields of materials science and molecular engineering. Such compounds have been evaluated for their spectral, electrochemical, and magnetic behaviors, which can be critical in designing new materials with specific magnetic or electrochemical characteristics (Amudha et al., 1999).
Docking Studies and Biological Evaluation
Docking studies and biological evaluation of benzylpiperazine derivatives have shown their affinity towards 5-HT1A serotonin receptors, providing insights into the potential therapeutic applications of these compounds. Such studies are crucial for drug development, offering a basis for designing molecules with improved bioactivity and specificity towards targeted receptors (Pessoa‐Mahana et al., 2012).
Structural Analysis and Binding Mechanisms
Further research includes the structural analysis of related compounds and their binding mechanisms with biological receptors, such as α1A-adrenoceptors. Understanding these interactions at the molecular level is essential for the development of drugs with high selectivity and efficacy. Studies involving time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking contribute to the knowledge base necessary for rational drug design (Xu et al., 2016).
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-chloro-3-methylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c1-17-13-20(7-8-21(17)22)26-16-19(25)15-24-11-9-23(10-12-24)14-18-5-3-2-4-6-18;;/h2-8,13,19,25H,9-12,14-16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRNBTUYUPRTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.